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[1,1-Biphenyl]-2,3-diol,4-methyl-

Enzyme kinetics Substrate specificity Extradiol dioxygenase

Researchers studying BphC dioxygenase mechanisms require regioisomerically pure alkylated dihydroxybiphenyls. The 4-methyl substituent on this catechol core produces the lowest apparent specificity among monomethyl DHB isomers (kcat ~3.2 s⁻¹, KM ~16 μM) and a ring-cleavage product that spontaneously decays (4-Me-HOPDA, t½ ~4 s), making this compound essential for investigating enzyme inactivation and adventitious iron oxidation. - Critical reference standard for derivatization-based LC-MS/MS methods (ammonia derivatization required) - Completes the monomethyl DHB positional isomer set for BphC SAR analysis - Available in research quantities with batch-specific purity certification

Molecular Formula C13H12O2
Molecular Weight 200.237
CAS No. 116962-33-5
Cat. No. B570851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1-Biphenyl]-2,3-diol,4-methyl-
CAS116962-33-5
Molecular FormulaC13H12O2
Molecular Weight200.237
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O
InChIInChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3
InChIKeyBCCRQVKNFNTTAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2,3-dihydroxybiphenyl Identity and Class


[1,1-Biphenyl]-2,3-diol,4-methyl- (4-methyl-2,3-dihydroxybiphenyl, 4-Me-DHB) is a catecholic biphenyl derivative bearing hydroxyl groups at the 2- and 3-positions and a methyl substituent at the 4-position of the biphenyl scaffold [1]. It belongs to the alkylated 2,3-dihydroxybiphenyl (DHB) family, compounds of central importance in microbial biphenyl catabolism studies and lignin valorization research [1]. Its computed physicochemical profile (LogP ~3.07, polar surface area 40.46 Ų) [2] differentiates it from non-methylated DHB and positional isomers, making regioisomeric identity a critical procurement variable.

Defined 4-methyl regioisomer for BphC substrate specificity and structure-activity studies
Alkylated 2,3-dihydroxybiphenyl scaffold for microbial biphenyl catabolism and lignin valorization research
Isomeric identity critical for enzyme kinetic comparisons; not interchangeable with parent DHB or other Me-DHB isomers

Why 4-Methyl-DHB Cannot Be Substituted


Alkylated 2,3-dihydroxybiphenyls are not functionally interchangeable. The position of the methyl substituent on the catechol ring dictates substrate recognition, catalytic turnover, and product stability when processed by key catabolic enzymes such as BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase) [1]. Among the three monomethyl positional isomers (4-Me, 5-Me, 6-Me-DHB), 4-Me-DHB exhibits the lowest apparent specificity for BphC and yields a meta-cleavage product (4-Me-HOPDA) with uniquely poor stability under physiological conditions, making it a distinct chemical tool rather than a generic biphenyl diol [1]. Substituting 4-Me-DHB with the unsubstituted parent DHB, or with 5-Me-DHB or 6-Me-DHB, would alter enzyme kinetic outcomes and preclude the study of 4-substituent steric and electronic effects on extradiol dioxygenase catalysis [1][2].

Substrate specificity mismatch
4-Me-DHB exhibits reported rank-last apparent specificity for BphC among monomethyl DHB congeners. Substituting with 5-Me-DHB or 6-Me-DHB shifts the activity profile and alters enzyme kinetic outcomes.
Product stability divergence
The BphC cleavage product 4-Me-HOPDA is uniquely unstable (rapid decolorization) relative to 3-Me- and 5-Me-HOPDA. Non-4-methyl isomers will not replicate this instability, limiting inactivation or adventitious oxidation studies.
Analytical detection pathway difference
4-Me-HOPDA requires ammonia derivatization for MS detection, unlike the other Me-HOPDAs. Using a different isomer removes the need for this specialized derivatization workflow and invalidates method development comparisons.

4-Methyl-DHB Quantitative Differentiation


BphC Apparent Specificity Ranking

BphC from Burkholderia xenovorans LB400 catalyzed meta-cleavage of methylated DHBs with apparent specificities (kcat_app/KM_app) that were 20–70% of unsubstituted DHB, following the rank order: DHB > 5-Me-DHB > 6-Me-DHB > 4-Me-DHB [1]. This places the 4-methyl isomer at the bottom of the specificity hierarchy among monomethyl congeners, providing a clear quantitative basis for selecting 4-Me-DHB when the lowest enzymatic turnover is required for mechanistic or inhibition studies [1].

Specificity rank
Head-to-head
Rank order: DHB > 5-Me > 6-Me > 4-Me. 4-Me-DHB apparent specificity ≤70% of unsubstituted DHB.
Supports low-activity substrate control for BphC mechanistic studies.
Oxygraph assay, pH 7.5, 25 °C.
Enzyme kinetics Substrate specificity Extradiol dioxygenase

Steady-State Kinetic Parameters vs Unsubstituted DHB

Under identical assay conditions, BphC cleaved 4-Me-DHB with an apparent kcat of ~3.2 s⁻¹ and apparent KM of ~16 μM, whereas unsubstituted DHB exhibited kcat ~12 s⁻¹ and KM ~36 μM [1]. Thus, 4-Me-DHB shows approximately 3.8-fold lower catalytic turnover but ~2.3-fold tighter binding affinity compared to the parent DHB, a kinetic signature that is distinct from the 5-Me and 6-Me isomers [1].

Kinetic parameters
Head-to-head
4-Me-DHB: kcat ~3.2 s⁻¹, KM ~16 µM. Parent DHB: kcat ~12 s⁻¹, KM ~36 µM. ~3.8-fold lower turnover, ~2.3-fold tighter binding.
Enables binding/turnover differentiation from parent DHB for transient kinetics.
HEPES buffer, pH 7.5, 25 °C.
Michaelis-Menten kinetics Enzyme catalysis BphC dioxygenase

Unique HOPDA Product Instability

The BphC-catalyzed ring-cleavage product of 4-Me-DHB, 4-Me-HOPDA, rapidly converted to a colorless species with a half-life of approximately 4 seconds under the reaction conditions (potassium phosphate, I=0.1 M, pH 7.5, 25 °C) [1]. This instability was not observed for the 3-Me-HOPDA or 5-Me-HOPDA products, indicating that the 4-methyl substitution uniquely destabilizes the dienolate chromophore [1].

Product instability
Head-to-head
4-Me-HOPDA t½ ≈ 4 s (rapid decolorization). 3-Me-HOPDA and 5-Me-HOPDA remain stable yellow dienolate.
Supports BphC inactivation or adventitious oxidation studies with minimal product interference.
Phosphate buffer, pH 7.5, 25 °C.
Meta-cleavage product stability HOPDA Dienolate chemistry

Mass Spectrometry Detection and Derivatization

Under standard mass spectrometry conditions used for HOPDA detection, the parent ion for 4-Me-HOPDA was not observed, whereas 3-Me-HOPDA and 5-Me-HOPDA were readily detected [1]. Identification of 4-Me-HOPDA required derivatization with ammonia to produce the more stable pyridinal derivative, a step not needed for the 3- and 5-methyl congeners [1].

MS detection
Head-to-head
4-Me-HOPDA parent ion not detected; requires ammonia derivatization. 3-Me-HOPDA and 5-Me-HOPDA detected without derivatization.
Requires a modified derivatization workflow for LC-MS quantification of this isomer.
Standard MS conditions per source.
Mass spectrometry Derivatization Analytical method development

Physicochemical Properties: LogP and PSA

The computed LogP of 4-Me-DHB is 3.07 (cLogP), compared to unsubstituted 2,3-dihydroxybiphenyl which has a lower predicted LogP due to the absence of the methyl group [1]. The polar surface area of 4-Me-DHB is 40.46 Ų [1]. While direct experimental LogP data for all isomers is unavailable, the predicted difference provides a procurement-relevant rationale: 4-Me-DHB offers increased lipophilicity vs. DHB (unsubstituted), which may affect membrane permeability, solubility, and partitioning in biphasic biocatalysis systems.

Predicted LogP/PSA
Class-level inference
4-Me-DHB: cLogP 3.07, PSA 40.46 Ų. Unsubstituted DHB: lower predicted LogP (methyl absent).
Predicted property; experimental validation advised for membrane-permeability or partitioning studies.
Computed values; no experimental confirmation provided.
Lipophilicity Polar surface area ADME prediction

Gram-Scale Synthesis via DoM–Suzuki-Miyaura

4-Me-DHB was synthesized on gram scale using a Directed ortho Metalation (DoM)–Suzuki-Miyaura cross-coupling strategy, with the structure unambiguously confirmed by X-ray crystallography [1]. The DoM approach provides regiospecific access to the 4-methyl isomer, avoiding isomeric mixtures that arise from non-directed electrophilic substitution routes [1]. This synthetic route is distinct from those used for 5-Me-DHB and 6-Me-DHB, which required different protecting group and metalation sequences [1].

Synthesis & identity
Reported
Gram-scale DoM–Suzuki-Miyaura cross-coupling; structure confirmed by X-ray crystallography.
Provides regioisomeric purity for reproducible enzymatic and analytical studies.
Regiospecific route avoids isomeric mixtures.
Synthetic methodology DoM cross-coupling Gram-scale preparation

High-Confidence Applications for 4-Methyl-DHB


BphC Mechanism-of-Action and Inactivation Studies

4-Me-DHB serves as an optimal low-activity substrate for BphC dioxygenase mechanism studies. Its rank-last apparent specificity among monomethyl DHBs (DHB > 5-Me > 6-Me > 4-Me) [1] and its uniquely unstable ring-cleavage product (4-Me-HOPDA, t½ ~4 s) [1] make it the preferred choice for investigating BphC inactivation kinetics and adventitious iron oxidation without interference from accumulated chromophoric product.

Biphenyl Catabolic Intermediate for Lignin Valorization

In microbial lignin degradation models, 4-Me-DHB represents a methyl-substituted catecholic intermediate relevant to the catabolism of lignin-derived biphenyls. Its distinct kinetic signature with BphC [1] enables researchers to probe how methyl substituent position affects flux through the meta-cleavage pathway, directly informing metabolic engineering strategies for lignin-to-chemicals bioprocessing [1].

Derivatization-Based HOPDA Detection Methods

The inability to detect 4-Me-HOPDA by standard MS without ammonia derivatization, in contrast to 3-Me-HOPDA and 5-Me-HOPDA [1], positions 4-Me-DHB as a critical reference standard for developing and validating derivatization-based LC-MS/MS methods for quantifying structurally labile meta-cleavage products in complex biological matrices.

Extradiol Dioxygenase SAR Studies

4-Me-DHB completes the set of monomethyl DHB positional isomers (4-Me, 5-Me, 6-Me) required for systematic SAR analysis of BphC substrate recognition. The kinetic parameters (kcat ~3.2 s⁻¹, KM ~16 μM) and the distinct product stability profile [1] provide a data point at the low-activity extreme of the series, essential for computational docking, QM/MM modeling, and directed evolution campaigns targeting altered substrate specificity [1].

Application
Selection Property
Validation Focus
BphC mechanism-of-action studies
Reported low apparent specificity and uniquely unstable cleavage product
BphC inactivation kinetics and product interference control
Microbial lignin degradation research
Methyl-substituted catecholic intermediate with defined BphC kinetic signature
Meta-cleavage pathway flux analysis and metabolic engineering
LC-MS/MS method development for labile meta-cleavage products
Unique derivatization requirement (ammonia) for detection
Derivatization-based detection in biological matrices
BphC substrate recognition SAR and directed evolution
Complete monomethyl isomer series member with low-activity kinetic profile
Computational docking, QM/MM modeling, and substrate specificity engineering
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